molecular formula C15H12N4O2 B14559902 1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole CAS No. 61844-13-1

1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole

Cat. No.: B14559902
CAS No.: 61844-13-1
M. Wt: 280.28 g/mol
InChI Key: QCTVTOGKAUENBZ-UHFFFAOYSA-N
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Description

1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which is bonded to aromatic rings. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole typically involves the diazotization of 4-nitroaniline followed by coupling with 1-methylindole. The reaction conditions generally include:

    Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with 1-methylindole in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to maintain precise control over reaction conditions.

    Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) with a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

    Reduction: Produces corresponding amines.

    Oxidation: Leads to the formation of various oxidized products depending on the conditions.

    Substitution: Results in substituted derivatives of the original compound.

Scientific Research Applications

1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of various substances.

    Biology: Employed in staining techniques to visualize biological specimens.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can interact with biological molecules, leading to various effects. The pathways involved include:

    Binding to proteins: The compound can bind to proteins, altering their function.

    DNA interaction: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-[(E)-(4-chlorophenyl)diazenyl]-1H-indole
  • 1-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1H-indole
  • 1-Methyl-2-[(E)-(4-aminophenyl)diazenyl]-1H-indole

Uniqueness

1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-indole is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in analytical chemistry for detection purposes.

Properties

CAS No.

61844-13-1

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

(1-methylindol-2-yl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C15H12N4O2/c1-18-14-5-3-2-4-11(14)10-15(18)17-16-12-6-8-13(9-7-12)19(20)21/h2-10H,1H3

InChI Key

QCTVTOGKAUENBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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